molecular formula C11H12Cl2O B1322196 5-Chloro-1-(2-chlorophenyl)-1-oxopentane CAS No. 487058-79-7

5-Chloro-1-(2-chlorophenyl)-1-oxopentane

Cat. No.: B1322196
CAS No.: 487058-79-7
M. Wt: 231.11 g/mol
InChI Key: DZTWKLVEJWBFKX-UHFFFAOYSA-N
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Description

5-Chloro-1-(2-chlorophenyl)-1-oxopentane is an organic compound with a molecular formula of C11H12Cl2O It is a chlorinated derivative of 1-oxopentane, featuring two chlorine atoms attached to the phenyl ring and the pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(2-chlorophenyl)-1-oxopentane typically involves the chlorination of 1-oxopentane derivatives. One common method is the Friedel-Crafts acylation reaction, where 2-chlorobenzoyl chloride reacts with pentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity. The use of catalysts and solvents is carefully managed to ensure efficient production while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(2-chlorophenyl)-1-oxopentane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

Major Products

    Substitution: Formation of substituted derivatives such as 5-azido-1-(2-chlorophenyl)-1-oxopentane.

    Reduction: Formation of 5-chloro-1-(2-chlorophenyl)-1-pentanol.

    Oxidation: Formation of 5-chloro-1-(2-chlorophenyl)-1-pentanoic acid.

Scientific Research Applications

5-Chloro-1-(2-chlorophenyl)-1-oxopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(2-chlorophenyl)-1-oxopentane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated phenyl ring and carbonyl group allow it to form specific interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-1-oxopentane: Lacks the additional chlorine atom on the pentane chain.

    5-Bromo-1-(2-chlorophenyl)-1-oxopentane: Contains a bromine atom instead of chlorine on the pentane chain.

    5-Chloro-1-(2-fluorophenyl)-1-oxopentane: Features a fluorine atom on the phenyl ring instead of chlorine.

Uniqueness

5-Chloro-1-(2-chlorophenyl)-1-oxopentane is unique due to the presence of two chlorine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual chlorination can enhance its potential as a versatile intermediate in organic synthesis and its applicability in various research fields.

Properties

IUPAC Name

5-chloro-1-(2-chlorophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O/c12-8-4-3-7-11(14)9-5-1-2-6-10(9)13/h1-2,5-6H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZTWKLVEJWBFKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCCCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70621988
Record name 5-Chloro-1-(2-chlorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

487058-79-7
Record name 5-Chloro-1-(2-chlorophenyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=487058-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1-(2-chlorophenyl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70621988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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